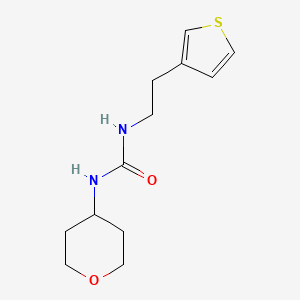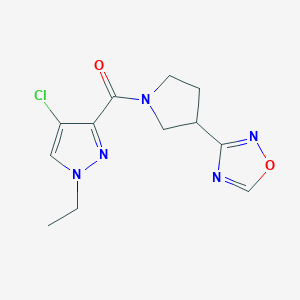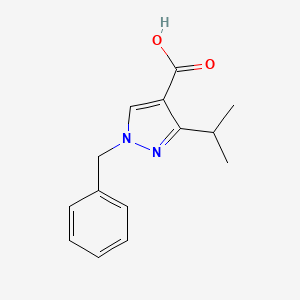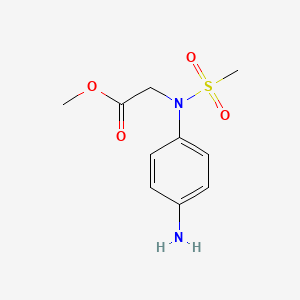
1-(tetrahydro-2H-pyran-4-yl)-3-(2-(thiophen-3-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tetrahydro-2H-pyran-4-yl)-3-(2-(thiophen-3-yl)ethyl)urea is a synthetic organic compound that features a tetrahydropyran ring and a thiophene moiety linked through an ethyl urea bridge
Applications De Recherche Scientifique
1-(tetrahydro-2H-pyran-4-yl)-3-(2-(thiophen-3-yl)ethyl)urea has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets.
Material Science: The compound’s properties can be utilized in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: It can be used as a probe to study various biochemical pathways and interactions.
Méthodes De Préparation
The synthesis of 1-(tetrahydro-2H-pyran-4-yl)-3-(2-(thiophen-3-yl)ethyl)urea typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Urea Formation: The final step involves the reaction of the intermediate compounds with an isocyanate to form the urea linkage.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors for better control over reaction conditions.
Analyse Des Réactions Chimiques
1-(tetrahydro-2H-pyran-4-yl)-3-(2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The urea linkage can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Mécanisme D'action
The mechanism by which 1-(tetrahydro-2H-pyran-4-yl)-3-(2-(thiophen-3-yl)ethyl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system under study.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(tetrahydro-2H-pyran-4-yl)-3-(2-(thiophen-3-yl)ethyl)urea include:
1-(tetrahydro-2H-pyran-4-yl)-3-(2-(furan-3-yl)ethyl)urea: This compound features a furan ring instead of a thiophene ring, which may result in different reactivity and applications.
1-(tetrahydro-2H-pyran-4-yl)-3-(2-(pyridin-3-yl)ethyl)urea: The presence of a pyridine ring can introduce basicity and potential for coordination with metal ions.
The uniqueness of this compound lies in its combination of the tetrahydropyran and thiophene rings, which can impart distinct electronic and steric properties, making it valuable for specific applications.
Propriétés
IUPAC Name |
1-(oxan-4-yl)-3-(2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c15-12(14-11-2-6-16-7-3-11)13-5-1-10-4-8-17-9-10/h4,8-9,11H,1-3,5-7H2,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHQGWDQUDCFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-(2-{[5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)acetate](/img/structure/B2874215.png)





![2-(2,4-Dimethylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2874224.png)
![2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2874225.png)
![1,3-dimethyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2874226.png)
![2-[[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]thio]acetic acid butyl ester](/img/structure/B2874230.png)

![7-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2874232.png)
